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Introduction
Tris-acetate-EDTA (TAE) buffer is a solution utilized extensively in molecular biology for the

electrophoresis of nucleic acids, such as DNA and RNA, in agarose gels.[1][2][3][4] The buffer

is composed of three primary components: Tris base, acetic acid, and EDTA

(ethylenediaminetetraacetic acid).[4][5] Each component serves a critical function:

Tris (tris(hydroxymethyl)aminomethane): This is the primary buffering agent, responsible for

maintaining a stable, slightly basic pH (typically around 8.3), which is crucial for preserving

the negative charge and integrity of nucleic acid molecules during electrophoresis.[4][5]

Acetate: Sourced from glacial acetic acid, acetate ions provide the necessary ionic strength

and conductivity for the buffer, allowing an electric current to pass through the gel and

facilitate the migration of nucleic acids.[5]

EDTA (Ethylenediaminetetraacetic acid): As a chelating agent, EDTA sequesters divalent

cations like magnesium (Mg²⁺), which are essential cofactors for nucleases.[5][6][7] By

binding these ions, EDTA protects the DNA and RNA from degradation by contaminating

enzymes.[6][7]

TAE buffer is favored for many routine applications due to the rapid migration of linear, double-

stranded DNA compared to other buffers like Tris-borate-EDTA (TBE).[2] However, it possesses

a lower buffering capacity, which can become exhausted during prolonged or high-voltage

electrophoresis runs.[2][4] Therefore, for extended separations, buffer recirculation or
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replacement may be necessary.[8] The 1x working solution of TAE is used for both preparing

the agarose gel and as the running buffer in the electrophoresis chamber.[2][8]

Data Presentation
The following tables provide quantitative data for the preparation of standard TAE buffer

solutions.

Table 1: Reagents for 1 Liter of 50x TAE Stock Solution

Reagent Amount
Final Concentration (in 50x
Stock)

Tris base 242 g 2 M

Glacial Acetic Acid 57.1 mL 1 M

0.5 M EDTA (pH 8.0) 100 mL 50 mM

Deionized Water (dH₂O) Up to 1 L N/A

Note: The final pH of the 50x stock solution should be approximately 8.3-8.5 and does not

typically require adjustment.[1][9][10]

Table 2: Final Concentrations in 1x TAE Working Solution

Component Molarity

Tris 40 mM

Acetate 20 mM

EDTA 1 mM

The 1x working solution is prepared by a 1:50 dilution of the 50x stock solution.[2][7]
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Protocol 1: Preparation of 50x TAE Stock Solution (1
Liter)
This protocol describes the preparation of a 1 L concentrated (50x) stock solution of TAE buffer.

Materials:

Tris base (Tris(hydroxymethyl)aminomethane)

Glacial Acetic Acid

0.5 M EDTA, pH 8.0 solution

Deionized water (dH₂O)

1 L graduated cylinder or volumetric flask

Stir plate and magnetic stir bar

Beaker or flask (at least 1 L capacity)

Procedure:

Add approximately 700 mL of deionized water to a 1 L beaker or flask.[1][9]

Place the beaker on a magnetic stir plate and add a stir bar.

Weigh out 242 g of Tris base and add it to the water.[1][6] Stir until the Tris base is

completely dissolved.

Carefully measure and add 57.1 mL of glacial acetic acid to the solution.[1][6]

Add 100 mL of 0.5 M EDTA (pH 8.0) solution.[1][6]

Continue stirring until the solution is homogeneous.

Transfer the solution to a 1 L graduated cylinder or volumetric flask and add deionized water

to bring the final volume to 1 liter.[1][2]
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Transfer the final solution to a labeled, sealed container. The 50x TAE stock can be stored at

room temperature indefinitely.[1][9] If a precipitate forms over time, warm the solution to 37°C

and stir to redissolve it before use.[9]

Protocol 2: Preparation of 1x TAE Working Solution (1
Liter)
This protocol outlines the dilution of the 50x stock to a 1x working solution for immediate use.

Materials:

50x TAE Stock Solution

Deionized water (dH₂O)

1 L graduated cylinder or bottle

Procedure:

Measure 20 mL of the 50x TAE stock solution using a graduated cylinder.[6][7]

Add the 20 mL of stock solution to a 1 L graduated cylinder or bottle.

Add 980 mL of deionized water to reach a final volume of 1 L.[6][7]

Mix the solution thoroughly by inversion or shaking.[6][7] The 1x TAE buffer is now ready for

use in gel preparation and as a running buffer.

Protocol 3: Casting a 1% Agarose Gel with 1x TAE Buffer
(50 mL Gel)
This protocol details the steps for preparing a standard 1% agarose gel.

Materials:

Agarose (electrophoresis grade)

1x TAE Working Solution
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Erlenmeyer flask (100-250 mL capacity)

Microwave oven or hot plate

Gel casting tray and comb

Nucleic acid stain (e.g., SYBR® Safe, GelRed®)

Heat-resistant gloves

Procedure:

Weigh 0.5 g of agarose powder and add it to a 100 mL or 250 mL Erlenmeyer flask.[11]

Add 50 mL of 1x TAE working solution to the flask.[11] Swirl gently to mix.

Heat the mixture in a microwave oven until the agarose is completely dissolved.[11][12] This

is typically achieved by heating for 1-2 minutes, stopping to swirl the flask every 30 seconds

to prevent boiling over.[11] The final solution should be clear and homogeneous.

Allow the agarose solution to cool at room temperature for 5-10 minutes, or until it is cool

enough to touch comfortably (approximately 50-60°C).[11]

While the gel is cooling, seal the ends of the gel casting tray and place the desired comb into

the appropriate slots.

Once cooled, add the nucleic acid stain to the agarose solution according to the

manufacturer's instructions and swirl gently to mix. Avoid introducing air bubbles.[11]

Pour the agarose solution slowly into the casting tray.[12] Check for and remove any bubbles

with a clean pipette tip.

Allow the gel to solidify completely at room temperature for 20-30 minutes.[12][13] The gel

will appear opaque once set.

Once solidified, carefully remove the comb and the seals from the casting tray. Place the tray

containing the gel into the electrophoresis tank.
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Add fresh 1x TAE working solution to the electrophoresis tank until the surface of the gel is

submerged by 1-2 mm.[11][13] The gel is now ready for sample loading.

Visualizations

Buffer Preparation Agarose Gel Electrophoresis

Reagents
(Tris, Acetic Acid, EDTA, dH₂O)

Prepare 50x Stock Solution
(Protocol 1)

Dissolve & Mix Prepare 1x Working Solution
(Protocol 2)

Dilute 1:50 Cast Agarose Gel
(Protocol 3)

Use as solvent
& running buffer Load Samples & Ladder Run Electrophoresis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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